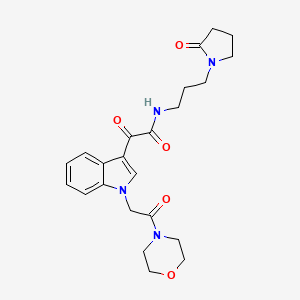

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Description

This compound features a 1H-indol-3-yl core substituted with a 2-morpholino-2-oxoethyl group at the 1-position and an acetamide side chain terminating in a 3-(2-oxopyrrolidin-1-yl)propyl moiety.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c28-20-7-3-9-25(20)10-4-8-24-23(31)22(30)18-15-27(19-6-2-1-5-17(18)19)16-21(29)26-11-13-32-14-12-26/h1-2,5-6,15H,3-4,7-14,16H2,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXWDDRPDYOZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a series of organic reactions, involving:

Formation of the Indole Derivative: : The indole core is constructed first, often via a Fischer indole synthesis or by modifying commercially available indole derivatives.

Incorporation of the Morpholino Group: : This involves nucleophilic substitution or Michael addition reactions.

Assembly of the Acetamide Framework: : The final structure is achieved by linking the morpholino group and indole derivative with acetamide using peptide coupling reactions, often involving reagents such as EDC or DCC.

Industrial Production Methods

On an industrial scale, the compound is produced in multi-step processes that ensure high purity and yield:

Large-scale Fischer Indole Synthesis: : Modified to handle bulk quantities.

Continuous Flow Reactions: : Used to streamline the incorporation of the morpholino group and the assembly of the acetamide framework.

Purification: : Involves crystallization and chromatography to remove impurities and attain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions, primarily affecting the indole ring, to form various oxidized derivatives.

Reduction: : Reduction reactions, such as hydrogenation, can modify the oxo groups within the molecule.

Substitution: : Nucleophilic and electrophilic substitution reactions occur at specific positions of the indole and morpholino moieties.

Common Reagents and Conditions

Oxidation: : Utilizes oxidizing agents like PCC or KMnO₄ under mild conditions.

Reduction: : Employs hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: : Uses reagents such as sodium hydride or lithium diisopropylamide for nucleophilic substitutions.

Major Products

The major products formed from these reactions include:

Oxidized derivatives with modified pharmacokinetic properties.

Reduced forms that may exhibit different biological activities.

Substituted analogs which can be further tailored for specific applications.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. This suggests its potential use as an antimicrobial agent in treating infections caused by resistant bacteria.

Antiviral Properties : Preliminary investigations indicate that the compound may inhibit viral replication. This property positions it as a candidate for antiviral drug development, particularly against emerging viral pathogens.

Anticancer Effects : The compound has demonstrated activity against solid tumors, including colon and lung cancers. Its mechanism likely involves the modulation of pathways critical for tumor growth and survival. Notably, research has indicated that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

Several studies have investigated the applications of this compound:

- Anticancer Activity Assessment : A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of the compound across a panel of cancer cell lines. The results showed significant inhibition of cell growth, particularly in colon cancer cells, highlighting its potential as a novel anticancer agent.

- Antimicrobial Efficacy : Research published in a peer-reviewed journal demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains. The study emphasized its potential role in addressing antibiotic resistance.

- Antiviral Research : Preliminary data from virology studies suggest that the compound can reduce viral load in infected cell cultures, indicating its promise as an antiviral therapeutic.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets: : Primarily interacts with enzymes and receptors, modulating their activity.

Pathways: : Involves pathways related to cell signaling, oxidative stress, and inflammatory responses.

Comparison with Similar Compounds

Structural Analogues from 2-Oxoindoline Derivatives

lists 12 derivatives of 2-oxoindoline, sharing the indole-3-ylidene or indole-2-one core. Key structural distinctions include:

- Substituent diversity: Derivatives like 2, 18, and 15 feature phenethyl, naphthyl, or methyl groups on the acetamide nitrogen, whereas the target compound substitutes this position with a morpholino-oxoethyl group.

- Functional groups: Compounds such as K (coumarin-linked) and G (piperidinylmethyl) introduce heterocyclic or aliphatic chains, contrasting with the target’s pyrrolidinone-terminated propyl chain.

Table 1: Structural Comparison of Selected 2-Oxoindoline Derivatives

The morpholino group in the target compound likely enhances solubility compared to aromatic substituents in 2 or 15, while the pyrrolidinone may improve binding specificity to protease targets .

NMR Spectral Analysis and Substituent Effects

highlights that chemical shift differences in NMR spectra (e.g., regions A and B) correlate with substituent placement. For the target compound:

- Morpholino vs. aromatic substituents: The electron-withdrawing morpholino group may deshield neighboring protons, causing downfield shifts in regions analogous to "Region A" (positions 39–44 in ) compared to compounds with hydroxybenzoyl or phenyl groups .

- Pyrrolidinone vs.

Table 2: Key NMR Shifts in Analogous Compounds

*Predicted based on structural similarity to and .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide, and how are intermediates purified?

- Synthesis : A common approach involves sequential functionalization of the indole core. For example, alkylation of 1H-indole-3-yl precursors with 2-morpholino-2-oxoethyl groups can be achieved using Na₂CO₃ as a base and acetyl chloride in CH₂Cl₂, followed by coupling with 3-(2-oxopyrrolidin-1-yl)propylamine .

- Purification : Key intermediates are purified via silica gel column chromatography (e.g., using a gradient of 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate or acetic acid to achieve >95% purity. Final compounds are characterized by ¹H/¹³C NMR and ESI/APCI-MS .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) is used to verify substituent positions (e.g., δ 7.69 ppm for indole NH, δ 2.14 ppm for acetyl groups) and integration ratios .

- Mass Spectrometry : ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 347) and detects potential by-products .

- Chromatography : TLC and HPLC monitor reaction progress and purity (>98% by area normalization) .

Advanced Research Questions

Q. How do electronic and steric factors influence intramolecular cyclization during the synthesis of the indole-morpholino acetamide core?

- Mechanistic Insight : Intramolecular aldol-type condensation (e.g., cyclization of N-(3-oxoalkenyl)amides) is sensitive to steric hindrance from bulky substituents and electron-withdrawing groups on the indole ring, which may reduce cyclization efficiency. Potassium t-butoxide is often preferred over weaker bases to drive the reaction by deprotonating carbonyl intermediates .

- Optimization : Computational modeling (e.g., quantum chemical calculations) can predict transition states and guide solvent selection (e.g., DMF for polar intermediates) to minimize steric clashes .

Q. What strategies resolve contradictions in reported yields for morpholino-acetamide derivatives under varying reaction conditions?

- Case Study : Inconsistent yields (e.g., 58% vs. 75% for similar compounds) may arise from differences in base strength (Na₂CO₃ vs. K₂CO₃) or solvent polarity. Systematic screening of bases (e.g., NaHCO₃, DBU) in CH₃CN or THF can identify optimal conditions .

- By-Product Analysis : LC-MS and ¹³C NMR help identify side products (e.g., over-acetylated derivatives), enabling stoichiometric adjustments (e.g., limiting acetyl chloride to 1.5 equivalents) .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound, given structural analogs with antifungal/anticonvulsant properties?

- Antifungal Activity : Broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus, with fluconazole as a control .

- CNS Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice, assessing ED₅₀ values and neurotoxicity .

- Mechanistic Studies : Competitive binding assays (e.g., γ-aminobutyric acid (GABA) receptors) or enzyme inhibition (e.g., CYP450 isoforms) to elucidate targets .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME predict LogP (optimal range: 2–3), topological polar surface area (<140 Ų for blood-brain barrier penetration), and cytochrome P450 interactions .

- Reaction Path Optimization : Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways (e.g., cyclization barriers) to prioritize synthetically feasible derivatives .

Methodological Guidelines

-

Synthetic Protocol :

- Step 1 : Alkylate 1H-indole-3-yl with 2-morpholino-2-oxoethyl bromide (1.2 eq) in CH₂Cl₂ using Na₂CO₃ (3 eq) at 0–5°C.

- Step 2 : Couple the product with 3-(2-oxopyrrolidin-1-yl)propylamine (1.1 eq) via EDC/HOBt activation in DMF.

- Step 3 : Purify via gradient chromatography (hexane:EtOAc → 7:3) and characterize by NMR/MS .

-

Biological Assay Design :

Key Challenges and Future Directions

- Stereochemical Control : The compound’s chiral centers (e.g., pyrrolidinone ring) require asymmetric synthesis techniques (e.g., chiral auxiliaries or organocatalysis) .

- Scalability : Transitioning from milligram to gram-scale synthesis necessitates solvent recycling (e.g., CH₂Cl₂ recovery) and flow chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.